molecular formula C15H17ClN2O B13633148 3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride

3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride

Cat. No.: B13633148
M. Wt: 276.76 g/mol
InChI Key: FHKPUEQTHPBYNJ-UHFFFAOYSA-N
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Description

This compound is a biphenyl carboxamide derivative featuring an aminomethyl (-CH₂NH₂) group at the 3' position of the biphenyl ring and an N-methyl (-NCH₃) substituent on the carboxamide nitrogen. Its hydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C15H17ClN2O

Molecular Weight

276.76 g/mol

IUPAC Name

2-[3-(aminomethyl)phenyl]-N-methylbenzamide;hydrochloride

InChI

InChI=1S/C15H16N2O.ClH/c1-17-15(18)14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-16;/h2-9H,10,16H2,1H3,(H,17,18);1H

InChI Key

FHKPUEQTHPBYNJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1C2=CC=CC(=C2)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Carboxamide Formation: The carboxamide group can be formed through an amidation reaction, where a carboxylic acid derivative reacts with an amine or ammonia.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of nitro or halogen groups on the biphenyl core.

Scientific Research Applications

3’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the biphenyl core provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Biphenyl Ring and Carboxamide Nitrogen

Key analogues and their distinguishing features:

Compound Name Substituents Key Properties/Applications Evidence
Target Compound : 3'-(Aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide HCl - 3'-Aminomethyl
- N-Methyl
Hydrochloride salt improves solubility; potential drug candidate
4'-(Bromomethyl)[1,1'-biphenyl]-2-carboxamide - 4'-Bromomethyl
- Unsubstituted carboxamide
Bromine enhances electrophilicity; intermediate in synthesis
N-(2-Chlorophenyl)[1,1'-biphenyl]-2-carboxamide - N-(2-Chlorophenyl)
- Unsubstituted biphenyl
Bulky chlorophenyl group may reduce bioavailability; used in crystallography studies
N-Methoxy-[1,1'-biphenyl]-2-carboxamide - N-Methoxy Methoxy group increases electron density; alters metabolic stability
Flumetover (N-Ethyl-3',4'-dimethoxy-N-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxamide) - 3',4'-Dimethoxy
- 5-Trifluoromethyl
- N-Ethyl, N-Methyl
Pesticidal activity due to trifluoromethyl and methoxy groups

Key Observations :

  • Aminomethyl vs. Bromomethyl: The aminomethyl group introduces hydrogen-bonding capability, which could enhance target binding in drug design compared to the inert bromomethyl group .
  • N-Methyl vs.
  • Chlorophenyl vs. Methyl : The N-methyl substituent in the target compound likely offers better pharmacokinetic profiles than the bulky N-chlorophenyl group in analogues .

Pharmacological and Physicochemical Properties

Factor Xa Inhibitors (e.g., DPC423, BAY 59-7939):
  • These inhibitors contain sulfonyl, pyrazole, or morpholinone groups, contributing to high potency and selectivity for blood coagulation targets .
  • The target compound’s simpler biphenyl carboxamide structure may lack comparable potency but could exhibit improved oral bioavailability due to reduced molecular complexity .
Hydrochloride Salts:
  • The hydrochloride form of the target compound (melting point: 152–153°C, similar to ) enhances aqueous solubility, a critical advantage over non-ionic analogues like N-(2-chlorophenyl)biphenyl carboxamide .

Biological Activity

3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular Formula C15H17ClN2O
Molecular Weight 276.76 g/mol
IUPAC Name 2-[3-(aminomethyl)phenyl]-N-methylbenzamide; hydrochloride
InChI Key FHKPUEQTHPBYNJ-UHFFFAOYSA-N

The structural characteristics include an aminomethyl group attached to a biphenyl structure, which enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes through hydrogen bonding and hydrophobic interactions. The aminomethyl group can form hydrogen bonds with target proteins, while the biphenyl core engages in π-π stacking interactions. This dual interaction mechanism can modulate the activity of various enzymes or receptors, leading to diverse biological effects.

Anticancer Potential

Recent studies have explored the compound's potential as an anticancer agent. It has been shown to inhibit the activity of polo-like kinase 1 (Plk1), a critical regulator in cell division that is often overexpressed in various cancers. Inhibition of Plk1 can lead to reduced proliferation of cancer cells, making it a promising target for drug development .

Enzyme Inhibition Studies

In vitro assays have demonstrated that this compound exhibits inhibitory effects on several enzymes involved in cancer progression. For instance, it was found to inhibit certain kinases with IC50 values in the low micromolar range, suggesting a potent interaction with these targets .

Case Studies

Several case studies highlight the compound's efficacy in different biological contexts:

  • Study on Plk1 Inhibition : A study identified this compound as part of a series targeting Plk1's polo-box domain (PBD). The compound demonstrated significant binding affinity and selectivity towards PBD compared to other domains, indicating its potential as a therapeutic agent against Plk1-addicted cancers .
  • Antibacterial Activity : Although primarily studied for its anticancer properties, preliminary investigations into its antibacterial activity revealed moderate effects against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes including Suzuki coupling for biphenyl formation and reductive amination for introducing the aminomethyl group. Various derivatives have been synthesized to enhance its biological activity and selectivity .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds indicates that modifications in the biphenyl core or functional groups can significantly alter biological activity. For example, compounds with additional halogen substitutions have shown enhanced potency against specific cancer cell lines .

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